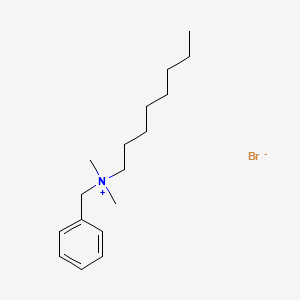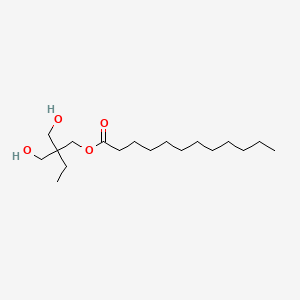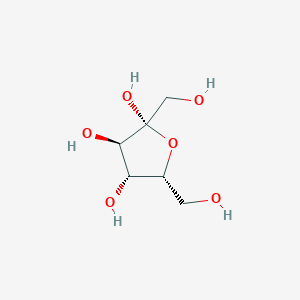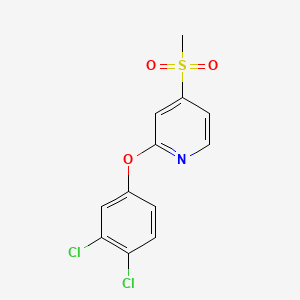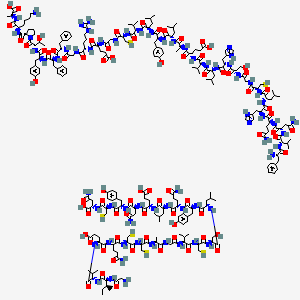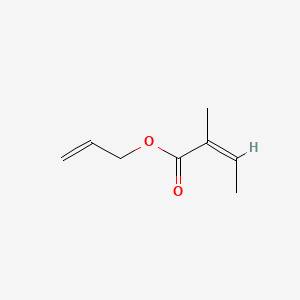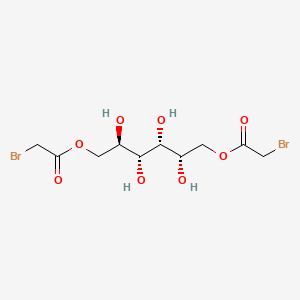
D-Glucitol 1,6-bis(bromoacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucitol 1,6-bis(bromoacétate):
Méthodes De Préparation
Voies de synthèse et conditions de réaction: : La synthèse du D-Glucitol 1,6-bis(bromoacétate) implique généralement l'estérification du D-glucitol avec l'acide bromoacétique. La réaction est réalisée en milieu acide, souvent en utilisant un catalyseur tel que l'acide sulfurique pour faciliter le processus d'estérification. Le mélange réactionnel est ensuite purifié par des techniques telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité .
Méthodes de production industrielle: : La production industrielle du D-Glucitol 1,6-bis(bromoacétate) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de qualité industrielle et de conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le produit est ensuite soumis à des contrôles qualité rigoureux pour répondre aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions: : Le D-Glucitol 1,6-bis(bromoacétate) subit diverses réactions chimiques, notamment:
Réactions de substitution: Les groupes bromoacétate peuvent être substitués par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactifs et conditions courantes
Réactions de substitution: Les réactifs courants comprennent les nucléophiles comme les amines ou les thiols, et les réactions sont généralement effectuées dans des solvants polaires tels que le diméthylsulfoxyde (DMSO) ou l'acétonitrile.
Produits principaux
Réactions de substitution: Les principaux produits dépendent du nucléophile utilisé. Par exemple, la réaction avec une amine donnerait un dérivé amide.
Hydrolyse: Les principaux produits sont le D-glucitol et l'acide bromoacétique.
Applications de la recherche scientifique
Chimie: : Le D-Glucitol 1,6-bis(bromoacétate) est utilisé comme élément constitutif en synthèse organique, en particulier dans la préparation de molécules complexes et de polymères .
Biologie: : En recherche biologique, ce composé est utilisé pour étudier les interactions enzyme-substrat et comme inhibiteur potentiel de certaines enzymes en raison de sa similitude structurale avec les substrats naturels .
Industrie: : Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de divers matériaux fonctionnels .
Mécanisme d'action
Le mécanisme d'action du D-Glucitol 1,6-bis(bromoacétate) implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes. Les groupes bromoacétate peuvent former des liaisons covalentes avec des résidus nucléophiles dans les sites actifs des enzymes, conduisant à l'inhibition de l'activité enzymatique. Ce mécanisme est particulièrement pertinent dans le contexte des études d'inhibition enzymatique et du développement de médicaments .
Applications De Recherche Scientifique
Chemistry: : D-Glucitol 1,6-bis(bromoacetate) is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: : In biological research, this compound is used to study enzyme-substrate interactions and as a potential inhibitor of certain enzymes due to its structural similarity to natural substrates .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials .
Mécanisme D'action
The mechanism of action of D-Glucitol 1,6-bis(bromoacetate) involves its interaction with specific molecular targets, such as enzymes. The bromoacetate groups can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies and drug development .
Comparaison Avec Des Composés Similaires
Composés similaires
D-Glucitol 1,6-bis(phosphate): Structure similaire mais contient des groupes phosphate au lieu de groupes bromoacétate.
D-Glucitol 1,6-bis(sulfate): Contient des groupes sulfate et est utilisé dans différentes applications chimiques et biologiques.
Unicité: : Le D-Glucitol 1,6-bis(bromoacétate) est unique en raison de la présence de groupes bromoacétate, qui confèrent une réactivité distincte et un potentiel de modification covalente des cibles biologiques. Cela le rend particulièrement utile dans les études impliquant l'inhibition enzymatique et comme précurseur pour la synthèse de molécules plus complexes .
Propriétés
Numéro CAS |
94199-87-8 |
|---|---|
Formule moléculaire |
C10H16Br2O8 |
Poids moléculaire |
424.04 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S)-6-(2-bromoacetyl)oxy-2,3,4,5-tetrahydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C10H16Br2O8/c11-1-7(15)19-3-5(13)9(17)10(18)6(14)4-20-8(16)2-12/h5-6,9-10,13-14,17-18H,1-4H2/t5-,6+,9-,10-/m1/s1 |
Clé InChI |
LDSLASZUQAQSGH-MLTZYSBQSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)O)O)O)O)OC(=O)CBr |
SMILES canonique |
C(C(C(C(C(COC(=O)CBr)O)O)O)O)OC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



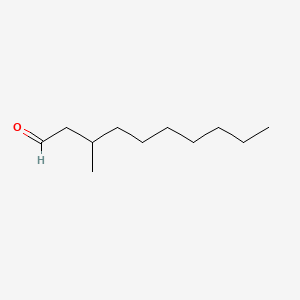
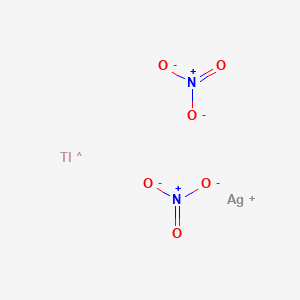
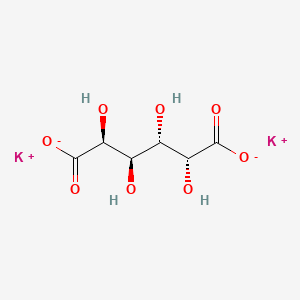
![Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12653019.png)


